![molecular formula C22H32Cl2N2O5 B2689030 1-(2,6-Dimethoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1215522-15-8](/img/structure/B2689030.png)
1-(2,6-Dimethoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Description
Scientific Research Applications
Asymmetric Synthesis
The asymmetric synthesis of related compounds, including 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphen-oxy)propan-2-ol, is explored for their potential in pharmacological applications. This synthesis involves key intermediates obtained through hydrolytic kinetic resolution methods (Narsaiah & Nagaiah, 2010).
Anti-Cancer Properties
A study investigates a novel compound structurally similar to 1-(2,6-Dimethoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, showing its ability to induce apoptosis in cancer cells, downregulate Bcl-2 protein levels, and cause G2/M cell cycle arrest. This compound has also shown anti-proliferation effects at low nanomolar concentrations (Lee et al., 2013).
Synthesis for Anti-Inflammatory and Analgesic Agents
Novel compounds derived from similar chemical structures are synthesized and evaluated for their anti-inflammatory and analgesic activities. Some of these compounds have shown significant inhibition of cyclooxygenase-2, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antimicrobial Activities
Derivatives of the compound, specifically triazole derivatives, have been synthesized and screened for their antimicrobial activities. Some of these derivatives showed good or moderate activities against various microorganisms (Bektaş et al., 2007).
Sigma Receptor Ligands for PET Studies
Research into sigma(1)-receptor selective compounds closely related to the chemical structure of interest has been conducted, exploring their potential for positron emission tomography studies. These studies involve evaluating receptor-specific binding in the brain (Kawamura et al., 2003).
properties
IUPAC Name |
1-(2,6-dimethoxyphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5.2ClH/c1-26-19-8-5-4-7-18(19)24-13-11-23(12-14-24)15-17(25)16-29-22-20(27-2)9-6-10-21(22)28-3;;/h4-10,17,25H,11-16H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJAQEMYJGPZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride |
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